molecular formula C10H7BrN2OS B11220965 2-bromo-N-(1,3-thiazol-2-yl)benzamide CAS No. 299928-00-0

2-bromo-N-(1,3-thiazol-2-yl)benzamide

Número de catálogo: B11220965
Número CAS: 299928-00-0
Peso molecular: 283.15 g/mol
Clave InChI: YCZBQJREEOWUPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS: 299928-00-0) is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a 1,3-thiazol-2-ylamine moiety. Its synthesis typically involves coupling 2-bromobenzoyl chloride with 2-aminothiazole under basic conditions (e.g., triethylamine in dichloromethane) . Structural characterization via X-ray crystallography reveals planar amide moieties and hydrogen-bonded dimeric arrangements in the solid state, influencing its physicochemical properties .

Propiedades

Número CAS

299928-00-0

Fórmula molecular

C10H7BrN2OS

Peso molecular

283.15 g/mol

Nombre IUPAC

2-bromo-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H7BrN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14)

Clave InChI

YCZBQJREEOWUPS-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)Br

Solubilidad

6.2 [ug/mL] (The mean of the results at pH 7.4)

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-bromo-N-(1,3-tiazol-2-il)benzamida generalmente implica la reacción de 2-aminotiazol con cloruro de 2-bromobenzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto se purifica luego por recristalización o cromatografía en columna .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para 2-bromo-N-(1,3-tiazol-2-il)benzamida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-bromo-N-(1,3-tiazol-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

    Sustitución nucleofílica: Reactivos como azida de sodio o aminas primarias en solventes apróticos polares.

    Sustitución electrófila: Reactivos como bromo o ácido nítrico en presencia de un catalizador.

    Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.

    Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Principales Productos Formados

    Sustitución nucleofílica: Formación de benzamidas sustituidas.

    Sustitución electrófila: Formación de derivados halogenados o nitrados.

    Oxidación: Formación de derivados de benzamida oxidados.

    Reducción: Formación de derivados de benzamida reducidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential
2-bromo-N-(1,3-thiazol-2-yl)benzamide serves as a versatile scaffold for drug design aimed at treating bacterial infections and other diseases. The thiazole ring is known for its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit antibacterial properties , potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The bromine atom enhances its binding affinity towards these targets, making it a candidate for further investigation as an antibacterial agent.

Mechanism of Action
The mechanism of action typically involves the inhibition of enzyme activity by occupying active sites or interfering with substrate binding. This property is crucial for developing new therapeutic agents that can combat drug-resistant bacterial strains .

Antibacterial Activity
Studies have demonstrated that 2-bromo-N-(1,3-thiazol-2-yl)benzamide possesses significant antibacterial activity. It has been evaluated against various bacterial strains using methods such as the turbidimetric method to assess its efficacy .

Anticancer Potential
In addition to its antibacterial properties, this compound has shown promise in anticancer applications. In vitro studies have indicated that derivatives of thiazole compounds can inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) . Molecular docking studies further support the potential of these compounds in targeting specific receptors associated with cancer progression.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of 2-bromo-N-(1,3-thiazol-2-yl)benzamide:

  • A study demonstrated its effectiveness against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics .
  • Research on thiazole derivatives has shown their ability to block bacterial lipid biosynthesis, contributing to their antimicrobial activity .
  • In anticancer research, compounds similar to 2-bromo-N-(1,3-thiazol-2-yl)benzamide were evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving receptor modulation .

Mecanismo De Acción

El mecanismo de acción de 2-bromo-N-(1,3-tiazol-2-il)benzamida depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas específicas o uniéndose a receptores, modulando así las vías biológicas. El anillo de tiazol y el átomo de bromo juegan un papel crucial en su interacción con los objetivos moleculares, contribuyendo a su actividad biológica .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Analogues
  • 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (CAS: Not specified): Substituent: Fluorine at the ortho position. The crystal structure shows a dihedral angle of 35.28° between the benzamide and thiazole rings, similar to the bromo analogue .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (CAS: Not specified): Substituents: Chlorine at ortho and para positions. Key Differences: Increased electron-withdrawing effects from two chlorine atoms may enhance stability and alter binding affinity. Bioactivity: Reported anti-inflammatory and analgesic properties, differing from the bromo analogue’s antimalarial synergy .
Hydroxy-Substituted Analogues
  • 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 94042-62-3): Substituent: Hydroxyl group at the para position. Key Differences: The polar hydroxyl group improves solubility but may reduce membrane permeability. Hydrogen bonding with the amide group could stabilize protein interactions.

Functionalized Thiazole Moieties

Chromen-Fused Thiazole Derivatives
  • 2-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (ChemDiv ID: 2432-4399): Substituent: Chromen-3-yl group fused to the thiazole ring. Bioactivity: Screened for unknown targets; molecular weight (437.3 g/mol) may limit bioavailability .
Sulfonamide-Linked Analogues
  • 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 313376-18-0): Substituent: Sulfonamide bridge between the benzamide and thiazole. Bioactivity: No specific data, but sulfonamides are known for antimicrobial and carbonic anhydrase inhibition .

Bioactivity and Therapeutic Potential

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Reference ID
2-Bromo-N-(1,3-thiazol-2-yl)benzamide Br (ortho) 281.15 Synergistic antimalarial (with paromomycin)
2-Fluoro analogue F (ortho) 220.23 Structural similarity; unconfirmed activity
2,4-Dichloro analogue Cl (ortho, para) 271.70 Anti-inflammatory, analgesic
4-Hydroxy analogue OH (para) 220.25 Potential kinase/enzyme inhibitor
Chromen-fused derivative Chromen-3-yl (thiazole) 437.30 Screening compound; unknown target

Physicochemical and Structural Insights

  • Crystal Packing : Bromo and fluoro analogues form hydrogen-bonded dimers in the solid state, stabilizing their structures .
  • Solubility : Hydroxy and sulfonamide derivatives exhibit higher aqueous solubility due to polar groups, whereas halogenated analogues may favor lipid membranes.

Actividad Biológica

2-bromo-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound characterized by the presence of a thiazole ring and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(1,3-thiazol-2-yl)benzamide is C10H8BrN3SC_{10}H_{8}BrN_{3}S with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and biological activity by facilitating interactions with biological targets.

The biological activity of 2-bromo-N-(1,3-thiazol-2-yl)benzamide can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction is crucial for the compound's antimicrobial and anticancer effects.
  • Receptor Modulation : The compound may act as a negative allosteric modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-bromo-N-(1,3-thiazol-2-yl)benzamide against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 μg/mL
Escherichia coli8.0 μg/mL
Candida albicans5.0 μg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has shown that 2-bromo-N-(1,3-thiazol-2-yl)benzamide possesses anticancer properties by inducing apoptosis in cancer cells. A study reported that the compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 30 μM.

Cancer Cell Line IC50 Value (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has been evaluated for anti-inflammatory properties. It was found to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of 2-bromo-N-(1,3-thiazol-2-yl)benzamide against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at low concentrations compared to standard antibiotics .
  • Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that treatment with 2-bromo-N-(1,3-thiazol-2-yl)benzamide led to a marked decrease in cell viability and induced apoptosis through caspase activation .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

A typical synthesis involves reacting 2-bromobenzoyl chloride with 2-aminothiazole in the presence of a base (e.g., triethylamine) under mild conditions. Key parameters include:

  • Solvent selection : Dichloromethane or pyridine are often used to solubilize reactants .
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion of the starting material .
  • Purification : Slow evaporation from methanol yields crystalline products (61% yield reported for analogous compounds) .
    Optimization : Adjusting reaction time (4–24 hours) and temperature (room temperature vs. reflux) can mitigate side reactions. TLC monitoring is critical for endpoint determination .

Q. How is the crystal structure of 2-bromo-N-(1,3-thiazol-2-yl)benzamide determined, and what structural insights are relevant to its reactivity?

X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Key steps include:

  • Data collection : ω-scans with a Rigaku Pilatus detector, followed by absorption correction (e.g., multi-scan CrystalClear) .
  • Refinement : SHELXL software refines structures using full-matrix least-squares on F². For analogous compounds, the amide moiety (C=O and N–H) is planar (r.m.s. deviation ~0.048 Å), with dihedral angles of 35°–40° between aromatic rings .
    Relevance : Anti-perpendicular alignment of C=O and substituents (e.g., bromine) influences hydrogen bonding and dimer formation, crucial for packing and stability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement of this compound?

Challenges include:

  • Disordered atoms : Use PART instructions in SHELXL to model alternative positions, constrained via similarity restraints .
  • Twinning : Employ TWIN/BASF commands in SHELXTL for high-resolution data. For example, a twin law matrix (e.g., -h, -k, l) may resolve overlapping reflections .
  • Validation : Check ADPs (atomic displacement parameters) and R-factors. A wR(F²) < 0.10 and S ≈ 1.0 indicate reliable refinement .

Q. What experimental strategies are used to analyze synergistic effects of 2-bromo-N-(1,3-thiazol-2-yl)benzamide with other antimalarial agents?

Evidence from MMV665909 (a structural analog) shows synergy with paromomycin via mRNA mistranslation. Methodological approaches include:

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .
  • Mechanistic studies : Use radiolabeled probes or RNA-seq to identify ribosomal binding sites or mistranslation patterns .
    Data interpretation : Synergy may arise from overlapping targets (e.g., inhibition of PFOR enzyme in anaerobic organisms) or orthogonal mechanisms .

Q. How does substituent variation (e.g., bromine vs. fluorine) impact the biological activity and crystallographic packing of N-(thiazol-2-yl)benzamide derivatives?

  • Biological activity : Bromine’s electronegativity and steric bulk enhance binding to hydrophobic pockets (e.g., Hec1/Nek2 pathway inhibitors show IC50 < 1 μM vs. 10 μM for fluorine analogs) .
  • Crystallography : Bromine increases molecular polarizability, strengthening C–H⋯O/N interactions. For example, 2-fluoro analogs form C(6) chains via weak hydrogen bonds, while bromine promotes tighter dimers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.